molecular formula C19H18ClF2N3O5 B10948720 dimethyl 5-({[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzene-1,3-dicarboxylate

dimethyl 5-({[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B10948720
M. Wt: 441.8 g/mol
InChI Key: DAMXOICCGMOADI-UHFFFAOYSA-N
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Description

DIMETHYL 5-({2-[4-CHLORO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)ISOPHTHALATE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, cyclopropyl, and difluoromethyl groups, as well as an isophthalate ester moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-({2-[4-CHLORO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)ISOPHTHALATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The chloro, cyclopropyl, and difluoromethyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination, while the cyclopropyl and difluoromethyl groups can be added through cyclopropanation and difluoromethylation reactions, respectively.

    Acetylation: The pyrazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Isophthalate: The final step involves the coupling of the acetylated pyrazole derivative with dimethyl isophthalate under esterification conditions, typically using a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-({2-[4-CHLORO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)ISOPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

Scientific Research Applications

DIMETHYL 5-({2-[4-CHLORO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)ISOPHTHALATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of DIMETHYL 5-({2-[4-CHLORO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, the pyrazole ring may interact with enzyme active sites, while the difluoromethyl group can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 5-({2-[4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)ISOPHTHALATE
  • DIMETHYL 5-({2-[4-CHLORO-5-ETHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)ISOPHTHALATE
  • DIMETHYL 5-({2-[4-CHLORO-5-PROPYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)ISOPHTHALATE

Uniqueness

DIMETHYL 5-({2-[4-CHLORO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)ISOPHTHALATE is unique due to the presence of the cyclopropyl and difluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, binding affinity, and selectivity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C19H18ClF2N3O5

Molecular Weight

441.8 g/mol

IUPAC Name

dimethyl 5-[[2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C19H18ClF2N3O5/c1-29-18(27)10-5-11(19(28)30-2)7-12(6-10)23-13(26)8-25-16(9-3-4-9)14(20)15(24-25)17(21)22/h5-7,9,17H,3-4,8H2,1-2H3,(H,23,26)

InChI Key

DAMXOICCGMOADI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CN2C(=C(C(=N2)C(F)F)Cl)C3CC3)C(=O)OC

Origin of Product

United States

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